molecular formula C17H15ClN2O2S B2953708 2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 954092-41-2

2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2953708
CAS No.: 954092-41-2
M. Wt: 346.83
InChI Key: YMIQLYJNQHCXKG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-ethoxy-1,3-benzothiazole: This intermediate can be synthesized by reacting 4-ethoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide.

    Acylation Reaction: The 4-ethoxy-1,3-benzothiazole is then acylated with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and chlorophenyl groups.

    Reduction: Reduced forms of the acetamide and benzothiazole moieties.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-bromophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-2-22-13-4-3-5-14-16(13)20-17(23-14)19-15(21)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIQLYJNQHCXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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